molecular formula C15H23NO3S B344765 1-(3-methyl-4-propoxybenzenesulfonyl)piperidine CAS No. 898639-10-6

1-(3-methyl-4-propoxybenzenesulfonyl)piperidine

Cat. No.: B344765
CAS No.: 898639-10-6
M. Wt: 297.4g/mol
InChI Key: RJDVEVYHSJZWJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methyl-4-propoxybenzenesulfonyl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of 1-(3-methyl-4-propoxybenzenesulfonyl)piperidine involves several steps, including the formation of the piperidine ring and the introduction of the sulfonyl and propoxyphenyl groups. One common synthetic route involves the reaction of 3-methyl-4-propoxyphenylsulfonyl chloride with piperidine under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-(3-methyl-4-propoxybenzenesulfonyl)piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity .

Scientific Research Applications

1-(3-methyl-4-propoxybenzenesulfonyl)piperidine has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-methyl-4-propoxybenzenesulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Properties

IUPAC Name

1-(3-methyl-4-propoxyphenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c1-3-11-19-15-8-7-14(12-13(15)2)20(17,18)16-9-5-4-6-10-16/h7-8,12H,3-6,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDVEVYHSJZWJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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